

# An In-depth Technical Guide to 8-Bromoquinolin-4(1H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Identification: IUPAC Nomenclature

The compound with the common name **8-Bromoquinolin-4(1H)-one** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as **8-bromoquinolin-4(1H)-one**.

## Physicochemical Properties

Key physicochemical properties of **8-Bromoquinolin-4(1H)-one** and the related compound 8-bromoquinoline are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
SMILES Code	O=C1C=CNC2=C1C=CC=C2Br	[1]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[1]

Note: Some data for the parent compound 8-bromoquinoline is included for comparative purposes.

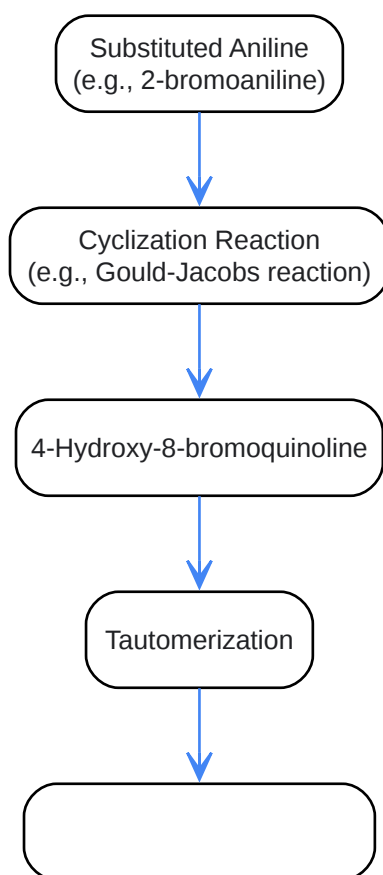
Property (8-bromoquinoline)	Value	Source
Molecular Weight	208.05 g/mol	[2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN	[2]
CAS Number	16567-18-3	[2]

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **8-Bromoquinolin-4(1H)-one** is not readily available, a viable pathway can be proposed based on established methodologies for structurally similar compounds. The following protocols provide a framework for its synthesis.

### Proposed Synthetic Pathway

A plausible synthetic route to **8-Bromoquinolin-4(1H)-one** involves a multi-step process, likely starting from a substituted aniline, followed by the construction of the quinoline core and subsequent functional group manipulations. A generalized workflow is depicted below.



[Click to download full resolution via product page](#)

A proposed synthetic workflow for **8-Bromoquinolin-4(1H)-one**.

## General Experimental Protocol for Synthesis of Bromoquinolines

The following is a general procedure adapted from the synthesis of 8-bromoquinoline, which can be modified for the synthesis of **8-Bromoquinolin-4(1H)-one** precursors.

Materials:

- o-Bromoaniline
- Acrolein diethyl acetal
- 1N Hydrochloric acid (HCl)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane
- Ethyl acetate

#### Procedure:

- To a round-bottomed flask containing o-bromoaniline (~1 mmol), add 1N HCl solution (82.5 mL).[3]
- Add acrolein diethyl acetal (2.5 mmol) to the mixture.[3]
- Reflux the reaction mixture at 111°C for 24 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]
- Neutralize the mixture to a pH of 7-8 with solid  $\text{Na}_2\text{CO}_3$ . [3]
- Extract the product with dichloromethane (3 x 100 mL).[3]
- Combine the organic layers and dry over anhydrous  $\text{Na}_2\text{SO}_4$ . [3]
- Remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]
- Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield the target bromoquinoline.[3]

## Biological Activity and Potential Applications

Quinolin-4(1H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position is anticipated to modulate these activities.

## Anticancer Potential

Numerous studies have demonstrated the potent anticancer effects of brominated quinoline derivatives. These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table of Anticancer Activity for Related Bromoquinoline Derivatives

Compound	Cell Line	IC <sub>50</sub> (μM)	Source
5,7-dibromo-8-hydroxyquinoline	C6 (rat brain tumor)	6.7 μg/mL	<a href="#">[4]</a>
5,7-dibromo-8-hydroxyquinoline	HeLa (human cervix carcinoma)	25.6 μg/mL	<a href="#">[4]</a>
5,7-dibromo-8-hydroxyquinoline	HT29 (human colon carcinoma)	6.7 μg/mL	<a href="#">[4]</a>
5,7-dibromo-8-methoxyquinoline	C6 (rat brain tumor)	>50 μg/mL	<a href="#">[4]</a>
5,7-dibromo-8-methoxyquinoline	HeLa (human cervix carcinoma)	>50 μg/mL	<a href="#">[4]</a>
5,7-dibromo-8-methoxyquinoline	HT29 (human colon carcinoma)	>50 μg/mL	<a href="#">[4]</a>
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	C6	15.4	<a href="#">[5]</a>
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	HeLa	26.4	<a href="#">[5]</a>
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	HT29	15.0	<a href="#">[5]</a>
6,8-dibromo-5-nitroquinoline	C6	50.0	<a href="#">[5]</a>
6,8-dibromo-5-nitroquinoline	HeLa	24.1	<a href="#">[5]</a>
6,8-dibromo-5-nitroquinoline	HT29	26.2	<a href="#">[5]</a>

## Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Bromo-substituted quinolines have also been investigated for their antimicrobial properties.

Table of Antimicrobial Activity for Related Compounds

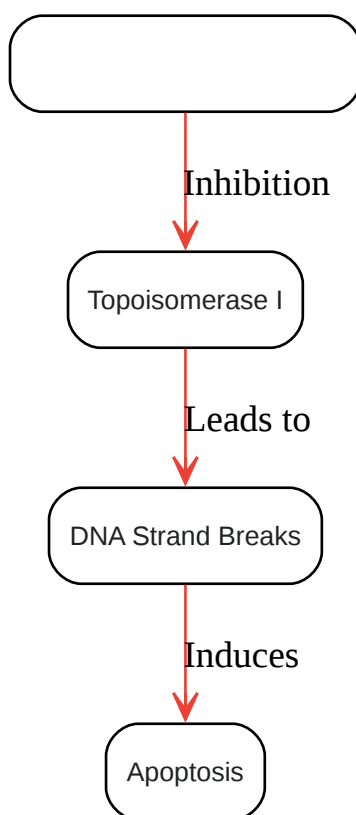
Compound Class	Organism	MIC	Source
Carbazole-oxadiazoles	<i>S. aureus</i>	0.6–4.6 nmol/ml	[6]
9-(4-(imidazol-1-yl)butyl)-9H-carbazole	Various bacteria	1–64 µg/mL	[6]
7-Bromoquinoline-5,8-dione derivatives	Various bacteria and fungi	0.80-1.00 mg/ml	[7]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives	<i>S. aureus</i>	32 µg/mL	[8]

## Mechanism of Action

The precise signaling pathways for **8-Bromoquinolin-4(1H)-one** have not been fully elucidated. However, based on the known mechanisms of related quinoline and quinolone derivatives, a putative mechanism can be proposed.

## Anticancer Mechanism

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication and repair. One of the key mechanisms is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 949507-29-3|8-Bromoquinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 2. 8-Bromoquinoline | C<sub>9</sub>H<sub>6</sub>BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Bromoquinolin-4(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280202#8-bromoquinolin-4-1h-one-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)